Nomilin

Description

Properties

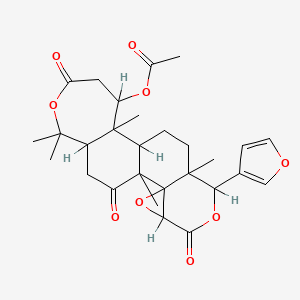

IUPAC Name |

[(1R,2R,4S,7S,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-14(29)34-19-12-20(31)36-24(2,3)17-11-18(30)27(6)16(26(17,19)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)37-22/h8,10,13,16-17,19,21-22H,7,9,11-12H2,1-6H3/t16-,17+,19+,21+,22-,25+,26-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOJFFZKAUIOE-WNGDLQANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC(=O)OC([C@H]2[C@]1([C@H]3CC[C@]4([C@@H](OC(=O)[C@@H]5[C@@]4([C@@]3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063-77-0 | |

| Record name | Nomilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1063-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001063770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NOMILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRM0753K4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nomilin's Role in Modulating Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nomilin, a prominent limonoid found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying nomilin's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of nomilin's potential as a therapeutic agent for inflammatory diseases.

Core Signaling Pathways Modulated by Nomilin

Nomilin exerts its anti-inflammatory effects by intervening in several critical signaling cascades that regulate the expression of inflammatory mediators. The primary pathways influenced by nomilin include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Emerging evidence also suggests a potential role for nomilin in modulating the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate gene transcription.

Nomilin has been shown to significantly inhibit the NF-κB signaling pathway.[1][2] The primary mechanism of this inhibition is the suppression of IκBα phosphorylation.[2] By preventing the degradation of IκBα, nomilin effectively traps NF-κB in the cytoplasm, thereby blocking the transcription of its target genes.

References

In Vitro Neuroprotective Effects of Nomilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of Nomilin, a limonoid compound found in citrus fruits. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in the field of neuroprotection.

Core Findings: Nomilin's Efficacy in a Cellular Model of Ischemic Stroke

Nomilin has demonstrated significant neuroprotective properties in in vitro models of cerebral ischemia-reperfusion injury. The primary mechanism of action is attributed to its ability to mitigate oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Key in vitro findings, primarily from studies on human neuroblastoma SH-SY5Y cells subjected to oxygen-glucose deprivation (OGD), are summarized below.

Quantitative Data Summary

The following tables present a summary of the quantitative data on the neuroprotective effects of Nomilin in SH-SY5Y cells following OGD.

Table 1: Effect of Nomilin on Cell Viability in OGD-Treated SH-SY5Y Cells

| Nomilin Concentration | Cell Viability (%) |

| Control | 100 |

| OGD | Value not explicitly stated in abstract |

| OGD + Nomilin (low dose) | Value not explicitly stated in abstract |

| OGD + Nomilin (med dose) | Value not explicitly stated in abstract |

| OGD + Nomilin (high dose) | Value not explicitly stated in abstract |

Table 2: Effect of Nomilin on Lactate Dehydrogenase (LDH) Release in OGD-Treated SH-SY5Y Cells

| Nomilin Concentration | LDH Release (as % of control) |

| Control | 100 |

| OGD | Value not explicitly stated in abstract |

| OGD + Nomilin (low dose) | Value not explicitly stated in abstract |

| OGD + Nomilin (med dose) | Value not explicitly stated in abstract |

| OGD + Nomilin (high dose) | Value not explicitly stated in abstract |

Table 3: Effect of Nomilin on Reactive Oxygen Species (ROS) Production in OGD-Treated SH-SY5Y Cells

| Nomilin Concentration | ROS Production (as % of control) |

| Control | 100 |

| OGD | Value not explicitly stated in abstract |

| OGD + Nomilin (low dose) | Value not explicitly stated in abstract |

| OGD + Nomilin (med dose) | Value not explicitly stated in abstract |

| OGD + Nomilin (high dose) | Value not explicitly stated in abstract |

Note: The specific quantitative values from the primary study by Shi et al. (2019) are not available in the abstract. The tables are structured to be populated once the full-text article is accessed.

Key Signaling Pathway: The Nrf2-ARE Axis

The neuroprotective effects of Nomilin are predominantly mediated by the activation of the Nrf2 signaling pathway.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, such as that induced by OGD, or upon stimulation by compounds like Nomilin, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase, which collectively enhance the cellular defense against oxidative damage.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the in vitro assessment of Nomilin's neuroprotective effects.

Cell Culture and Oxygen-Glucose Deprivation (OGD) Model

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used cell line for in vitro neuroprotection studies.

-

Culture Conditions: Cells are typically cultured in a standard medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

OGD Induction: To mimic ischemic conditions, the standard culture medium is replaced with a glucose-free medium. The cells are then transferred to a hypoxic incubator with a controlled atmosphere (e.g., 94% N2, 5% CO2, and 1% O2) for a specified duration, typically ranging from 2 to 24 hours, to induce cell injury.

-

Nomilin Treatment: Nomilin, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations prior to or during the OGD exposure, depending on the experimental design.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

-

Sample Collection: Following the OGD and Nomilin treatment, the cell culture supernatant is carefully collected.

-

Reaction Mixture: A reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT) is prepared.

-

Incubation: The collected supernatant is incubated with the reaction mixture. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically around 490 nm). The amount of LDH released is directly proportional to the absorbance.

Reactive Oxygen Species (ROS) Assay

The intracellular ROS levels are commonly measured using fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Probe Loading: After treatment, the cells are washed with a buffered saline solution and then incubated with DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.

-

Oxidation: In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Conclusion

The in vitro evidence strongly suggests that Nomilin is a promising neuroprotective agent. Its ability to activate the Nrf2 signaling pathway and subsequently mitigate oxidative stress, reduce cell death, and decrease cellular damage in a model of ischemic stroke highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for further investigation into the neuroprotective mechanisms of Nomilin and for the preclinical development of Nomilin-based therapies for neurodegenerative diseases. Further research is warranted to fully elucidate the upstream and downstream effectors of Nomilin in the Nrf2 pathway and to translate these in vitro findings into in vivo models.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Nomilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomilin, a prominent limonoid found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of nomilin, summarizing key quantitative data, detailing experimental protocols for pivotal assays, and visualizing the intricate signaling pathways modulated by this promising natural compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural products.

Introduction

Nomilin is a tetracyclic triterpenoid characterized by a furan ring attached to the D-ring, a structural feature common to many bioactive limonoids.[1] Its diverse biological properties have spurred extensive research into understanding how its chemical structure relates to its functional activities. These studies are crucial for the rational design of more potent and selective nomilin-based therapeutic agents. This guide will delve into the SAR of nomilin across its primary therapeutic areas, presenting the available quantitative data and the experimental context in which it was generated.

Anticancer Activity: Structure-Activity Relationship

Nomilin has demonstrated significant antiproliferative and pro-apoptotic effects against a variety of cancer cell lines.[1][2] The structural features of nomilin that are critical for its anticancer activity have been a key area of investigation.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Assay | Activity | Reference |

| Nomilin | MCF-7 (Breast Cancer) | Proliferation Assay | Significant growth inhibition (dose and time-dependent) | |

| Nomilin | Panc-28 (Pancreatic Cancer) | Apoptosis Assay | Induction of apoptosis via caspase-3 cleavage | |

| Nomilin | SH-SY5Y (Neuroblastoma) | Cytotoxicity Assay | Toxic effects observed | |

| Nomilin | Caco-2 (Colonic Adenocarcinoma) | Cytotoxicity Assay | Toxic effects observed | |

| Nomilin | Vero E6 | Antiviral Assay (SARS-CoV-2) | IC50 ≈ µg/mL |

Key Structural Features for Anticancer Activity

-

A-Ring Modification: Studies on related limonoids suggest that modifications to the A-ring can significantly impact anticancer activity.

-

D-Ring and Furan Moiety: The furan ring attached to the D-ring is considered important for the biological activity of many limonoids.

Anti-inflammatory Activity: Structure-Activity Relationship

Nomilin exhibits potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

A structure-function relationship study on the inhibition of p38 MAP kinase, a key enzyme in the inflammatory pathway, provides a clear example of nomilin's potential.

| Compound | Target | Inhibition | Reference |

| Nomilin | p38 MAP kinase | 38% | |

| Limonin | p38 MAP kinase | 19% | |

| Deacetyl nomilin | p38 MAP kinase | 19% | |

| Defuran nomilin | p38 MAP kinase | 17% |

These data suggest that the seven-membered A-ring with an acetoxy group in nomilin is crucial for its enhanced inhibitory activity on p38 MAP kinase.

Neuroprotective Effects: Structure-Activity Relationship

Emerging research indicates that nomilin possesses neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Studies have shown that nomilin can protect against cerebral ischemia-reperfusion injury by activating the Nrf2 pathway. In mouse models of premature aging, nomilin has been observed to have protective effects on the brain. While detailed quantitative SAR data for neuroprotection is still limited, the antioxidant and anti-inflammatory activities of nomilin likely contribute significantly to this effect.

Signaling Pathways Modulated by Nomilin

Nomilin exerts its biological effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Nomilin has been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. This inhibition is achieved, in part, by reducing the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

References

The Multifaceted Biological Activities of Nomilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nomilin, a prominent limonoid found in citrus peel, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of nomilin's mechanisms of action, focusing on its anticancer, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activities

Nomilin exhibits significant anticancer effects across a range of cancer cell types. Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Induction of Apoptosis

Nomilin triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. A key study demonstrated that in B16F-10 melanoma cells, nomilin treatment leads to characteristic apoptotic features such as chromatin condensation, membrane blebbing, and DNA fragmentation.[1] This process is mediated by the regulation of key apoptotic proteins. Nomilin has been shown to upregulate the expression of pro-apoptotic proteins like Bax, p53, caspase-3, and caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[1]

Inhibition of Cell Proliferation

Nomilin effectively inhibits the proliferation of various cancer cell lines. Studies have reported its efficacy against breast (MCF-7), cervical (HeLa), leukemia (HL-60), liver (Hep G2), ovarian (SKOV-3), and stomach (NCI-SNU-1) cancer cells. This anti-proliferative activity is often dose and time-dependent.

Quantitative Data: Anticancer Activity of Nomilin

| Cell Line | Cancer Type | IC50 Value | Reference |

| Panc-28 | Pancreatic | < 50 µM | [2] |

| MCF-7 | Breast | Not specified | |

| HeLa | Cervical | Not specified | |

| HL-60 | Leukemia | Not specified | |

| Hep G2 | Liver | Not specified | |

| SKOV-3 | Ovarian | Not specified | |

| NCI-SNU-1 | Stomach | Not specified | |

| B16F-10 | Melanoma | Not specified |

Anti-inflammatory Activities

Nomilin demonstrates potent anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a central regulator of inflammation. Nomilin has been shown to inhibit the activation of the NF-κB pathway. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Specifically, nomilin treatment has been found to significantly downregulate the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in lipopolysaccharide-stimulated macrophages and colon epithelial cells.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. Nomilin has been observed to suppress the phosphorylation of key MAPK proteins, including ERK, p38, and JNK. By inhibiting the activation of these kinases, nomilin can effectively dampen the inflammatory response.

Neuroprotective Activities

Emerging evidence suggests that nomilin possesses significant neuroprotective properties, primarily through the activation of the Nrf2 pathway.

Activation of the Nrf2 Pathway

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Nomilin has been shown to protect against cerebral ischemia-reperfusion induced neurological deficits and blood-brain barrier disruption by activating the Nrf2 pathway. Upon activation by nomilin, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including NAD(P)H dehydrogenase [quinone] 1 (NQO1). This enhanced antioxidant defense system helps to mitigate oxidative stress and its detrimental effects on neuronal cells. Studies have shown that nomilin treatment can significantly mitigate cell death, reduce the release of lactate dehydrogenase (LDH), and decrease the production of reactive oxygen species (ROS) in neuronal cells subjected to oxygen-glucose deprivation.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Overview of Nomilin's Major Signaling Pathways.

Experimental Workflows

Caption: Standard Western Blot Experimental Workflow.

Caption: Annexin V Apoptosis Assay Workflow.

Experimental Protocols

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is a standard procedure for analyzing the expression and phosphorylation status of proteins in cell lysates treated with nomilin.

1. Cell Lysis:

-

After treating cells with desired concentrations of nomilin for the specified time, wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-NF-κB) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.

Annexin V Apoptosis Assay

This protocol outlines the steps for quantifying apoptosis in nomilin-treated cells using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

1. Cell Preparation:

-

Seed cells and treat with various concentrations of nomilin for the desired duration.

-

Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS.

2. Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

-

Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

NF-κB and Nrf2 Luciferase Reporter Assays

These assays are used to quantify the transcriptional activity of NF-κB and Nrf2 in response to nomilin treatment.

1. Cell Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB or Nrf2 (ARE) response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Nomilin Treatment and Stimulation:

-

After 24 hours of transfection, treat the cells with different concentrations of nomilin.

-

For the NF-κB assay, stimulate the cells with an appropriate agonist (e.g., TNF-α) to induce NF-κB activation.

3. Cell Lysis and Luciferase Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as fold change in luciferase activity compared to the control.

Conclusion

Nomilin, a readily available natural compound from citrus peel, exhibits a remarkable range of biological activities with significant therapeutic potential. Its ability to induce apoptosis in cancer cells, suppress key inflammatory pathways, and activate neuroprotective antioxidant responses underscores its promise as a lead compound for the development of novel drugs targeting cancer, inflammatory disorders, and neurodegenerative diseases. The detailed methodologies and pathway analyses provided in this guide are intended to facilitate further research and development in this exciting field.

References

Nomilin: A Potential Therapeutic Agent for Obesity and Related Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nomilin, a limonoid compound found in citrus fruits, has emerged as a promising therapeutic candidate for the management of obesity and associated metabolic diseases. This technical guide provides a comprehensive overview of the preclinical evidence supporting the anti-obesity and anti-hyperglycemic effects of nomilin. The primary mechanism of action involves the activation of the G-protein coupled bile acid receptor 5 (TGR5), which triggers a cascade of downstream signaling events culminating in improved glucose homeostasis and increased energy expenditure. This document summarizes the key quantitative data from pivotal in vivo studies, details the experimental protocols for replication and further investigation, and visualizes the core signaling pathways and experimental workflows.

Introduction

The global prevalence of obesity and type 2 diabetes necessitates the development of novel therapeutic strategies. Nomilin, a naturally occurring tetranortriterpenoid, has garnered significant attention for its potential to mitigate these metabolic disorders.[1][2] In vivo studies have demonstrated that dietary supplementation with nomilin can lead to a reduction in body weight, improved glucose tolerance, and decreased serum insulin levels in models of high-fat diet-induced obesity.[1] The molecular basis for these beneficial effects lies in its ability to act as an agonist for TGR5, a key regulator of energy metabolism and glucose control.[1][3] This guide serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the scientific evidence, experimental methodologies, and underlying signaling pathways of nomilin as a potential anti-obesity and anti-hyperglycemic agent.

In Vivo Efficacy of Nomilin in a High-Fat Diet-Induced Obesity Model

A key study by Ono et al. (2011) provides the primary in vivo evidence for the therapeutic potential of nomilin in a high-fat diet (HFD)-induced obesity mouse model. The study demonstrated that dietary supplementation with nomilin significantly attenuated weight gain and improved metabolic parameters.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the aforementioned study, comparing the effects of a high-fat diet with and without nomilin supplementation.

| Parameter | High-Fat Diet (HFD) Control | HFD + 0.2% w/w Nomilin | Outcome |

| Treatment Duration | 77 days | 77 days | - |

| Body Weight | Increased | Lower than HFD control | Attenuation of weight gain |

| Serum Glucose | Elevated | Lower than HFD control | Improved glycemic control |

| Serum Insulin | Elevated | Lower than HFD control | Increased insulin sensitivity |

| Glucose Tolerance | Impaired | Enhanced compared to HFD control | Improved glucose disposal |

Table 1: Summary of in vivo effects of nomilin on high-fat diet-fed mice.

Experimental Protocols

For the replication and expansion of these findings, detailed experimental protocols are crucial. The following sections outline the methodologies for inducing obesity and assessing metabolic parameters, based on the pivotal in vivo study and general best practices.

High-Fat Diet-Induced Obesity Model

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic research.

3.1.1. Animals and Housing:

-

Species and Strain: Male C57BL/6J mice.

-

Age: 8 weeks old at the start of the diet.

-

Housing: Individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

3.1.2. Diet Composition:

-

Control Diet: Standard chow.

-

High-Fat Diet (HFD): A diet with a high percentage of calories derived from fat. While the exact composition from the key study is not publicly available, a typical HFD for inducing obesity in C57BL/6J mice consists of approximately 45-60% of calories from fat.

-

Nomilin Supplementation: For the treatment group, nomilin is mixed into the HFD at a concentration of 0.2% (w/w).

3.1.3. Experimental Procedure:

-

Acclimatize mice to the housing conditions for one week on a standard chow diet.

-

Randomize mice into two groups: HFD control and HFD + Nomilin.

-

Provide the respective diets and water ad libitum for the duration of the study (e.g., 77 days).

-

Monitor body weight and food intake weekly.

Glucose Tolerance Test (GTT)

The GTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.

3.2.1. Preparation:

-

Fast mice for 6 hours prior to the test, with free access to water.

3.2.2. Procedure:

-

Record the baseline blood glucose level (time 0) from the tail vein using a glucometer.

-

Administer a glucose solution (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time to determine the glucose tolerance curve.

Signaling Pathways and Mechanism of Action

Nomilin exerts its therapeutic effects primarily through the activation of the TGR5 receptor. This initiates a signaling cascade that impacts glucose homeostasis and energy expenditure.

Nomilin-TGR5 Signaling Pathway

The binding of nomilin to TGR5 on the surface of enteroendocrine L-cells in the intestine triggers a series of intracellular events.

Caption: Nomilin-TGR5 signaling cascade in enteroendocrine L-cells.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the anti-obesity and anti-hyperglycemic effects of nomilin in a preclinical setting.

Caption: Workflow for in vivo evaluation of nomilin's metabolic effects.

Conclusion and Future Directions

The existing preclinical data strongly suggest that nomilin is a viable candidate for further development as a therapeutic agent for obesity and related metabolic disorders. Its mechanism of action, centered on the activation of the TGR5 receptor, offers a targeted approach to improving metabolic health. Future research should focus on obtaining more detailed dose-response data, elucidating the long-term safety profile of nomilin, and exploring its efficacy in other preclinical models of metabolic disease. Ultimately, clinical trials will be necessary to translate these promising preclinical findings into tangible benefits for patients.

References

A Technical Guide to the Discovery, Isolation, and Biological Interactions of Nomilin from Citrus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and purification of nomilin, a prominent limonoid found in citrus fruits. It details the experimental protocols for its extraction and summarizes the quantitative yields from various citrus sources. Furthermore, this guide elucidates the molecular interactions of nomilin with key cellular signaling pathways, namely the NF-κB and PI3K/AKT pathways, providing a basis for understanding its therapeutic potential.

Discovery and Plant Sources

Nomilin is a major limonoid, a class of tetranortriterpenoids, predominantly found in common edible citrus fruits. Its discovery dates back to 1948 when it was first isolated from the seeds of oranges and lemons.[1] Nomilin is abundant in various parts of citrus plants, particularly in the seeds, peels, and molasses, which are often byproducts of citrus processing.[2][3] This makes these waste streams economically viable sources for large-scale nomilin production. The primary plant sources of nomilin include lemons, limes, oranges, grapefruits, and mandarins.[2][4]

Quantitative Data on Nomilin Content

The concentration of nomilin varies significantly among different citrus cultivars and even within the same fruit at different stages of development. The following tables summarize the quantitative data on nomilin content as reported in various studies.

Table 1: Nomilin Content in Various Citrus Cultivars

| Citrus Cultivar | Plant Part | Nomilin Content (μg/mL or mg/100g) | Reference |

| Rough Lemon (Citrus jambhiri) | Not Specified | 54.23 µg/mL | |

| Musambi (Citrus sinensis) | Not Specified | 41.67 µg/mL | |

| Narangi (Citrus mitis) | Not Specified | 11.85 µg/mL | |

| Chakutra (Citrus grandis) | Not Specified | 6.00 µg/mL | |

| Kinnow (Citrus reticulata) | Not Specified | 3.91 µg/mL | |

| Red Blood Orange (Citrus sinensis) | Not Specified | 1.49 µg/mL | |

| Succari (Citrus sinensis) | Not Specified | 0.37 µg/mL | |

| Yellow Tacopon | Fruit | 34.41 mg/100g (Young fruit stage) | |

| Orah | Fruit | 18.88 mg/100g (Fruit expanding stage) | |

| Lemon | Fruit | 17.03 mg/100g (Fruit expanding stage) |

Table 2: Nomilin Yield from Different Extraction Processes

| Plant Source | Extraction Method | Yield | Reference |

| Sweet Orange Seeds | Acetone Extraction followed by Crystallization | 0.04% | |

| Guanxi Pomelo Segment Membrane | Acetone Extraction | 0.033% | |

| Citrus Seeds | Supercritical CO2 Extraction | 0.63% | |

| Citrus Seed Oil | Solvent Extraction | 80 g from 30 gallons |

Experimental Protocols for Isolation and Purification

Several methods have been developed for the extraction and purification of nomilin from citrus sources. Below are detailed protocols derived from published literature.

General Experimental Workflow for Nomilin Isolation

The general workflow for isolating nomilin from citrus seeds involves initial processing, a multi-step solvent extraction, and subsequent purification.

Protocol 1: Isolation from Sweet Orange Seeds

This protocol is adapted from a study by Tian et al. (1999).

-

Degreasing: The sweet orange seeds are first degreased using petroleum ether to remove fatty materials.

-

Extraction: The defatted seeds are then extracted with acetone.

-

Concentration: The resulting acetone extract is concentrated under reduced pressure.

-

Dissolution and Filtration: The concentrated extract is dissolved in dichloromethane and then filtered to remove any insoluble materials.

-

Crystallization: Isopropanol (twice the volume of the dichloromethane solution) is added to the filtered solution. The mixture is then placed in a refrigerator at 4°C to induce crystallization of nomilin.

-

Purification: The mother liquor is evaporated, and the residue can be further purified by silica gel column chromatography using an eluent of ethyl acetate-methanol to improve the yield of nomilin.

Protocol 2: Isolation from Citrus Seed Oil

This protocol is based on the work of Emerson (1951).

-

Initial Mixing and Filtration: Citrus seed oil is mixed with petroleum ether. The mixture is then filtered to separate some of the bitter substances.

-

Acetone Extraction: The separated bitter substances are extracted with acetone.

-

Methanol Extraction: The remaining petroleum ether solution is extracted three times with 95% methanol.

-

Concentration: The acetone and methanol extracts are then concentrated to yield nomilin.

Signaling Pathway Interactions

Nomilin has been shown to exert its biological effects by modulating key cellular signaling pathways, including the NF-κB and PI3K/AKT pathways.

Inhibition of the NF-κB Signaling Pathway

Nomilin has demonstrated anti-inflammatory and anti-proliferative effects by inhibiting the NF-κB signaling pathway. It achieves this by preventing the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB in an inactive state and blocking the transcription of pro-inflammatory and pro-proliferative genes.

Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is crucial for regulating cell growth, proliferation, and survival. While the precise molecular interactions of nomilin with this pathway are still under investigation, studies have indicated its involvement in nomilin's various biological activities. Abnormal activation of the PI3K/AKT pathway is linked to increased expression of inflammatory factors.

Conclusion

Nomilin, a readily available limonoid from citrus byproducts, presents significant potential for applications in research and drug development. The detailed protocols and quantitative data provided in this guide offer a solid foundation for its efficient isolation and purification. Furthermore, the elucidation of its interactions with key signaling pathways, such as NF-κB and PI3K/AKT, opens avenues for further investigation into its therapeutic applications for a range of diseases. Continued research is warranted to fully understand the molecular mechanisms of nomilin and to translate its biological activities into clinical benefits.

References

- 1. The bitter principles of citrus fruit; isolation of nomilin, a new bitter principle from the seeds of oranges and lemons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nomilin and Its Analogues in Citrus Fruits: A Review of Its Health Promotion Effects and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108642117A - A method of extraction limonin and Nomilin - Google Patents [patents.google.com]

- 4. Nomilin inhibits metastasis via induction of apoptosis and regulates the activation of transcription factors and the cytokine profile in B16F-10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Nomilin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nomilin is a prominent limonoid, a class of highly oxygenated triterpenoid compounds, primarily found in citrus fruits such as oranges, lemons, and grapefruits.[1][2] It is one of the main contributors to the bitter taste in citrus products.[2] Beyond its role in flavor, nomilin has garnered significant attention from the scientific community for its diverse pharmacological activities. These include anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties of nomilin, details on its biological effects and associated signaling pathways, and protocols for its extraction and analysis, aimed at supporting further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of nomilin are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C28H34O9 | |

| Molecular Weight | 514.56 g/mol | |

| Melting Point | 270 °C | |

| Appearance | Powder, Solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in aqueous buffers. Water solubility is predicted to be 0.045 g/L. | |

| pKa | > 8 | |

| LogP (Octanol/Water Partition Coefficient) | 2.47 | |

| Oral Bioavailability | 4.2% |

Signaling Pathways and Biological Activities

Nomilin exerts its biological effects through the modulation of various signaling pathways. Its anticancer properties, for instance, are linked to the induction of apoptosis and inhibition of angiogenesis.

Anti-Angiogenic Effects

Nomilin has been shown to inhibit tumor-specific angiogenesis. This is achieved by downregulating the expression of Vascular Endothelial Growth Factor (VEGF) and Nitric Oxide (NO). It also inhibits the activation of Matrix Metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in angiogenesis.

Caption: Nomilin's anti-angiogenic mechanism.

Inhibition of Osteoclastogenesis

Nomilin has demonstrated the ability to inhibit osteoclastogenesis, the formation of bone-resorbing cells, in vitro. This effect is mediated through the suppression of the NFATc1 and MAPK signaling pathways. This suggests the potential of nomilin in the prevention and treatment of bone metabolic diseases.

Caption: Nomilin's inhibition of osteoclastogenesis.

Experimental Protocols

Extraction of Nomilin from Citrus Seeds

A common method for extracting nomilin from citrus seeds involves solvent extraction followed by purification.

Materials:

-

Dried and ground citrus seeds

-

Petroleum ether

-

Acetone

-

Dichloromethane

-

Isopropanol

-

Silica gel for column chromatography

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Defatting: The ground citrus seeds are first defatted by extraction with petroleum ether to remove oils and lipids.

-

Extraction: The defatted seed material is then extracted with acetone.

-

Concentration: The acetone extract is concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The concentrated extract is dissolved in dichloromethane and filtered.

-

Crystallization: Isopropanol is added to the dichloromethane solution (typically in a 2:1 volume ratio) and the mixture is refrigerated to induce crystallization of nomilin.

-

Purification: The mother liquor can be further purified by silica gel column chromatography to recover any remaining nomilin.

Caption: Workflow for nomilin extraction.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of nomilin in citrus extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. A modified method uses a mobile phase of acetonitrile:water:phosphoric acid (45:44:11 v/v/v).

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Citrus fruit samples are typically freeze-dried and ground into a powder.

-

A known amount of the powdered sample is extracted with a suitable solvent (e.g., methanol) using ultrasonication.

-

The extract is then filtered through a 0.45 µm filter before injection into the HPLC system.

This HPLC method has been shown to have good precision, repeatability, and stability for the quantification of nomilin.

Conclusion

Nomilin is a bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. This guide has provided a detailed overview of its physicochemical properties, its mechanisms of action through various signaling pathways, and established protocols for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals working on the development of new therapeutic agents and functional foods based on this promising natural product. Further research is warranted to fully elucidate its therapeutic potential and to optimize its delivery and bioavailability.

References

- 1. Nomilin | C28H34O9 | CID 72320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nomilin and Its Analogues in Citrus Fruits: A Review of Its Health Promotion Effects and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Interactions of Nomilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomilin, a prominent limonoid found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1][2] This technical guide provides a comprehensive overview of the molecular interactions of nomilin with specific protein and receptor targets. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of nomilin's therapeutic potential. This document details the quantitative binding and activation data, in-depth experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to facilitate a deeper understanding of nomilin's mechanisms of action and to support the rational design of future studies and drug development initiatives.

Interaction with Takeda G protein-coupled receptor 5 (TGR5)

Nomilin has been identified as an agonist for Takeda G protein-coupled receptor 5 (TGR5), a key regulator of energy metabolism and glucose homeostasis.[1][3] This interaction is of particular interest for the development of therapeutics targeting metabolic disorders such as obesity and type 2 diabetes.

Quantitative Data: TGR5 Activation

The activation of human TGR5 (hTGR5) by nomilin has been quantified, demonstrating its potential as a therapeutic agonist. The table below summarizes the key quantitative data related to nomilin's interaction with TGR5.

| Compound | Receptor | Assay Type | Parameter | Value (µM) | Reference |

| Nomilin | Human TGR5 | CRE-Luciferase Reporter Assay | EC50 | Undetectable in some assays, but shown to be active | [4] |

| Obacunone | Human TGR5 | CRE-Luciferase Reporter Assay | EC50 | 146.6 | |

| Nomilin | Mouse TGR5 | CRE-Luciferase Reporter Assay | EC50 | Undetectable |

Note: While a specific EC50 for nomilin was not consistently detectable in the cited study, its agonist activity was confirmed through other means. The structurally similar limonoid, obacunone, provides a reference for the potency of this class of compounds.

Signaling Pathway

Upon binding to TGR5, nomilin initiates a downstream signaling cascade that plays a crucial role in metabolic regulation. The activation of TGR5 by nomilin leads to the stimulation of the Gαs subunit of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB), leading to the transcription of target genes involved in energy expenditure and glucose homeostasis.

Experimental Protocol: TGR5 Activation Assay

This protocol describes a common method for assessing the agonist activity of nomilin on TGR5 using a CRE-luciferase reporter assay in HEK293 cells.

1.3.1. Materials

-

HEK293 cells

-

TGR5 expression plasmid

-

CRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Nomilin

-

Luciferase Assay System

-

96-well white, clear-bottom microplates

-

Luminometer

1.3.2. Cell Culture and Transfection

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells into a 96-well plate at a density of 30,000-40,000 cells per well and incubate for 16-24 hours.

-

Co-transfect the cells with the TGR5 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

1.3.3. Compound Treatment

-

After 24 hours of transfection, replace the medium with a serum-free medium.

-

Prepare serial dilutions of nomilin in the assay medium.

-

Add the nomilin dilutions to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TGR5 agonist).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.

1.3.4. Luciferase Assay

-

After the incubation period, add the luciferase assay reagent to each well.

-

Gently rock the plate at room temperature for approximately 15 minutes.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the fold induction relative to the vehicle-treated cells and determine the EC50 value from the dose-response curve.

Interaction with Pregnane X Receptor (PXR)

Nomilin acts as an agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a central role in the detoxification of xenobiotics and endobiotics. This interaction underlies some of nomilin's protective effects against toxins.

Quantitative Data: PXR Binding and Activation

The binding affinity and activation potential of nomilin for the human PXR (hPXR) have been characterized using various assays.

| Compound | Receptor | Assay Type | Parameter | Value (µM) | Reference |

| Nomilin | Human PXR | TR-FRET | IC50 | 5.8 | |

| Nomilin | Human PXR | TR-FRET | Kd | 13.3 | |

| Deacetylnomilin | Human PXR | TR-FRET | IC50 | 22.7 | |

| Deacetylnomilin | Human PXR | TR-FRET | Kd | 198.3 |

Signaling Pathway

As a PXR agonist, nomilin binds to the ligand-binding domain (LBD) of PXR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The nomilin-PXR complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes. This binding initiates the transcription of genes encoding drug-metabolizing enzymes and transporters, such as cytochrome P450s (e.g., CYP3A4) and glutathione S-transferases (GSTs), thereby enhancing the body's detoxification capacity.

Experimental Protocol: PXR Competitive Binding Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay to determine the affinity of nomilin for the PXR ligand-binding domain (LBD).

2.3.1. Materials

-

LanthaScreen™ TR-FRET PXR Competitive Binding Assay Kit (or similar), which typically includes:

-

GST-tagged human PXR-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled PXR ligand (tracer)

-

Assay buffer

-

-

Nomilin

-

DMSO

-

384-well black, low-volume assay plates

-

Fluorescence plate reader with TR-FRET capabilities (e.g., excitation at 340 nm, emission at 495 nm and 520 nm)

2.3.2. Assay Procedure

-

Prepare a serial dilution of nomilin in DMSO. Further dilute these solutions in the assay buffer.

-

Add the diluted nomilin solutions to the wells of the 384-well plate. Include wells for a "no ligand" control (DMSO only) and a "maximum ligand" control (a known high-affinity PXR ligand).

-

Prepare a mixture of the fluorescent tracer and the PXR-LBD in the assay buffer.

-

Add the tracer/PXR-LBD mixture to all wells.

-

Prepare a solution of the terbium-labeled anti-GST antibody in the assay buffer.

-

Add the antibody solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Measure the TR-FRET signal on a compatible plate reader by exciting at 340 nm and recording emissions at 495 nm (terbium) and 520 nm (tracer).

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the nomilin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Interaction with NF-κB Signaling Pathway

Nomilin has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition is a key mechanism underlying its potential in treating inflammatory conditions.

Mechanism of Inhibition

Nomilin's inhibitory effect on the NF-κB pathway is primarily achieved by preventing the phosphorylation of the inhibitory protein IκBα. In unstimulated cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Nomilin intervenes in this process by reducing the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and preventing the nuclear translocation and activation of NF-κB.

Experimental Protocol: Western Blot for IκBα Phosphorylation and NF-κB p65 Nuclear Translocation

This protocol describes the use of Western blotting to assess the effect of nomilin on IκBα phosphorylation and the nuclear translocation of the NF-κB p65 subunit in cells stimulated with TNF-α.

3.2.1. Materials

-

Human Aortic Smooth Muscle Cells (HASMCs) or other suitable cell line

-

Cell culture medium and supplements

-

Nomilin

-

TNF-α

-

Phosphatase and protease inhibitor cocktails

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

3.2.2. Cell Treatment and Fractionation

-

Culture HASMCs to 80-90% confluency.

-

Pre-treat the cells with various concentrations of nomilin for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them. For total IκBα phosphorylation, use a whole-cell lysis buffer. For p65 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

-

Determine the protein concentration of the lysates using a BCA assay.

3.2.3. Western Blotting

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, anti-p65) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membranes with antibodies for total IκBα, Lamin B1, and GAPDH for normalization and to confirm the purity of the fractions.

Interaction with Caspases

Nomilin's anti-cancer activity is, in part, mediated by its ability to induce apoptosis through the activation of caspases, a family of proteases that execute programmed cell death.

Quantitative Data: Caspase Activation

While specific quantitative data on the direct binding of nomilin to caspases is limited, its ability to induce their activity has been documented.

| Cell Line | Treatment | Effect | Reference |

| B16F-10 melanoma | Nomilin | Upregulation of caspase-3 and caspase-9 gene expression | |

| Breast cancer cells | Nomilin | Mediates anti-proliferative activity via caspase-7 dependent pathways |

Experimental Protocol: Caspase Activity Assay

This protocol describes a general method for measuring the activity of caspase-3 and caspase-7 in cell lysates using a fluorogenic substrate.

4.2.1. Materials

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

Nomilin

-

Cell lysis buffer

-

Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AFC)

-

Assay buffer

-

96-well black microplate

-

Fluorometric plate reader

4.2.2. Assay Procedure

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of nomilin for a specified period (e.g., 24-48 hours). Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

-

Lyse the cells using the provided lysis buffer.

-

Add the cell lysate to the wells of a black microplate.

-

Prepare the caspase-3/7 substrate solution in the assay buffer.

-

Add the substrate solution to each well containing the cell lysate.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

-

The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.

Interaction with Cytochrome P450 3A4 (CYP3A4)

Nomilin has been shown to inhibit the activity of cytochrome P450 3A4 (CYP3A4), a major enzyme involved in the metabolism of a wide range of drugs and xenobiotics. This interaction is important to consider for potential food-drug interactions.

Quantitative Data: CYP3A4 Inhibition

The inhibitory potential of nomilin on CYP3A4 has been quantitatively assessed.

| Enzyme | Substrate | Inhibition Type | Parameter | Value (µM) | Reference |

| Human CYP3A4 | Testosterone | Mixed reversible | IC50 | 14.54 ± 2.77 | |

| Human CYP3A4 | Testosterone | Mixed reversible | Ki (apparent) | 4.83 |

Experimental Protocol: CYP3A4 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of nomilin on CYP3A4 activity using testosterone as a substrate and quantifying the formation of its major metabolite, 6β-hydroxytestosterone, by HPLC.

5.2.1. Materials

-

Recombinant human CYP3A4 or human liver microsomes

-

Testosterone

-

Nomilin

-

NADPH regenerating system

-

Potassium phosphate buffer

-

Acetonitrile

-

Methanol

-

HPLC system with a UV detector

-

C18 HPLC column

5.2.2. Assay Procedure

-

Prepare a reaction mixture containing the potassium phosphate buffer, recombinant CYP3A4 or human liver microsomes, and various concentrations of nomilin.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding testosterone and the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solvent such as acetonitrile or methanol.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by HPLC to separate and quantify the formation of 6β-hydroxytestosterone.

-

Monitor the absorbance at a specific wavelength (e.g., 245 nm).

-

Calculate the rate of metabolite formation in the presence and absence of nomilin.

-

Determine the IC50 value by plotting the percentage of inhibition against the nomilin concentration. To determine the Ki, perform the assay with varying concentrations of both testosterone and nomilin and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Experimental Workflow Diagram

Conclusion

This technical guide has provided a detailed examination of the molecular interactions of nomilin with several key protein targets: TGR5, PXR, components of the NF-κB signaling pathway, caspases, and CYP3A4. The quantitative data, signaling pathway diagrams, and experimental protocols presented herein offer a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and molecular biology. The agonistic activity of nomilin on TGR5 and PXR highlights its potential in metabolic regulation and detoxification. Its inhibitory effects on the NF-κB pathway underscore its anti-inflammatory properties, while its ability to activate caspases is central to its anti-cancer potential. The inhibition of CYP3A4 is an important consideration for potential drug interactions. A thorough understanding of these molecular interactions is crucial for the continued exploration of nomilin as a promising therapeutic agent and for the design of novel drugs inspired by its structure and mechanisms of action. Further research is warranted to fully elucidate the intricate details of these interactions and to translate these findings into clinical applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. LanthaScreen TR-FRET PXR (SXR) Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]

- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LanthaScreen™ TR-FRET PXR (SXR) Competitive Binding Assay Kit, rabbit 800 x 20 μL assays [thermofisher.com]

Nomilin's Impact on Gene Expression in B16F-10 Melanoma Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular effects of nomilin, a naturally occurring limonoid found in citrus fruits, on the B16F-10 murine melanoma cell line. This document summarizes key findings on nomilin-induced alterations in gene expression, focusing on its influence on apoptosis, inflammation, and melanogenesis. Detailed experimental methodologies are provided, and key signaling pathways are visualized to offer a comprehensive resource for researchers investigating the therapeutic potential of nomilin.

Quantitative Analysis of Nomilin-Induced Gene Expression Changes

Nomilin has been demonstrated to modulate the expression of a variety of genes in B16F-10 melanoma cells, primarily impacting pathways related to programmed cell death (apoptosis), inflammatory responses, and melanin synthesis. The following tables summarize the observed changes in gene and protein expression upon treatment with nomilin.

Table 1: Modulation of Apoptosis- and Inflammation-Related Gene Expression by Nomilin

| Gene/Protein | Function | Effect of Nomilin Treatment |

| Apoptosis-Regulating Genes | ||

| p53 | Tumor suppressor, induces apoptosis | Upregulated[1] |

| Bax | Pro-apoptotic protein | Upregulated[1] |

| Caspase-9 | Initiator caspase in the intrinsic apoptosis pathway | Upregulated[1] |

| Caspase-3 | Executioner caspase in apoptosis | Upregulated[1] |

| p21 | Cyclin-dependent kinase inhibitor, cell cycle arrest | Upregulated[1] |

| p27 | Cyclin-dependent kinase inhibitor, cell cycle arrest | Upregulated |

| Bcl-2 | Anti-apoptotic protein | Downregulated |

| Cyclin-D1 | Promotes cell cycle progression | Downregulated |

| Inflammation-Related Transcription Factors & Cytokines | ||

| NF-κB | Transcription factor, promotes inflammation and cell survival | Activation and nuclear translocation inhibited |

| CREB | Transcription factor, promotes cell survival | Activation and nuclear translocation inhibited |

| ATF-2 | Transcription factor, involved in stress response | Activation and nuclear translocation inhibited |

| Proinflammatory Cytokines | Mediate inflammatory responses | Production and gene expression downregulated |

Table 2: Quantitative Modulation of Melanogenesis-Related Gene and Protein Expression by Nomilin

Data presented below is estimated from graphical representations in the source material and should be considered indicative.

| Gene/Protein | Concentration of Nomilin (µg/mL) | Estimated mRNA Expression (% of Control) | Estimated Protein Expression (% of Control) |

| MITF | 25 | ~70% | ~80% |

| 50 | ~50% | ~60% | |

| 100 | ~30% | ~40% | |

| Tyrosinase (TYR) | 25 | ~75% | ~85% |

| 50 | ~60% | ~70% | |

| 100 | ~40% | ~50% | |

| TRP-1 | 25 | ~80% | ~90% |

| 50 | ~65% | ~75% | |

| 100 | ~50% | ~55% | |

| TRP-2 | 25 | ~90% | ~95% |

| 50 | ~80% | ~85% | |

| 100 | ~70% | ~75% | |

| p-PKA (Phosphorylated PKA) | 25 | Not Applicable | ~80% |

| 50 | Not Applicable | ~60% | |

| 100 | Not Applicable | ~40% | |

| p-CREB (Phosphorylated CREB) | 25 | Not Applicable | ~75% |

| 50 | Not Applicable | ~55% | |

| 100 | Not Applicable | ~35% |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature for the analysis of nomilin's effects on B16F-10 cells.

Cell Culture and Nomilin Treatment

-

Cell Line: B16F-10 murine melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Nomilin Treatment: Nomilin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to achieve the desired final concentrations (e.g., 25, 50, 100 µg/mL). Control cells are treated with an equivalent concentration of the vehicle.

RNA Isolation and Reverse Transcription Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction: Total RNA is extracted from control and nomilin-treated B16F-10 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using gene-specific primers for the target genes (e.g., MITF, TYR, TRP-1, TRP-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: PCR products are resolved by agarose gel electrophoresis and visualized. The intensity of the bands is quantified to determine the relative mRNA expression levels.

Western Blot Analysis

-

Protein Extraction: Control and nomilin-treated cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., MITF, TYR, TRP-1, TRP-2, p-PKA, PKA, p-CREB, CREB, and a loading control like β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Nomilin-Modulated Signaling Pathways

The following diagrams illustrate the signaling pathways affected by nomilin in B16F-10 melanoma cells, as suggested by the experimental evidence.

Caption: Nomilin's pro-apoptotic signaling cascade in B16F-10 cells.

Caption: Inhibition of the NF-κB signaling pathway by nomilin.

Caption: Nomilin's downregulation of the PKA/CREB/MITF melanogenesis pathway.

References

Preliminary Screening of Nomilin for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary screening of nomilin, a prominent limonoid found in citrus fruits, for its anticancer activity. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes the underlying signaling pathways.

Introduction

Nomilin is a triterpenoid secondary metabolite abundant in citrus fruits, which has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and notably, anticancer effects.[1] Numerous in vitro and in vivo studies have demonstrated its potential to inhibit the proliferation of various cancer cell types and induce apoptosis. This guide focuses on the methodologies and data pertinent to the initial assessment of nomilin's efficacy as a potential anticancer agent.

In Vitro Anticancer Activity of Nomilin

The anticancer activity of nomilin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

Data Presentation: IC50 Values of Nomilin

The following table summarizes the reported IC50 values of nomilin in various cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

| Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 48 | ~25-50 | [2] |

| HeLa | Cervical Cancer | 48 | >100 | [1] |

| HL-60 | Leukemia | 48 | >100 | [1] |

| Hep G2 | Liver Cancer | 48 | >100 | [1] |

| SKOV-3 | Ovarian Cancer | 48 | >100 | |

| NCI-SNU-1 | Stomach Cancer | 48 | >100 | |

| Panc-28 | Pancreatic Cancer | 48 | Not specified | |

| SH-SY5Y | Neuroblastoma | Not specified | Potent activity | |

| Caco-2 | Colorectal Adenocarcinoma | Not specified | Potent activity | |

| B16F-10 | Melanoma | 48 | ~10-20 |

Note: The IC50 values are approximate and collated from various sources. For precise values, please refer to the cited literature.

Experimental Protocols

This section details the methodologies for key experiments used in the preliminary screening of nomilin's anticancer activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Nomilin Treatment: Prepare serial dilutions of nomilin in culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of nomilin. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.

Protocol:

-

Cell Treatment: Seed cells and treat with various concentrations of nomilin as described for the MTT assay.

-

Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-